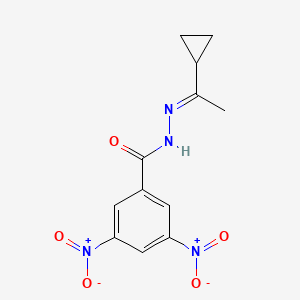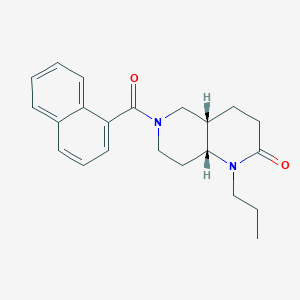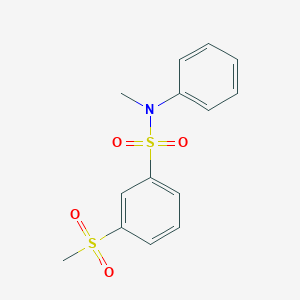![molecular formula C17H20Cl2N2O3 B5331127 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride, also known as ML167, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been extensively studied due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. In cancer, it inhibits the Wnt signaling pathway by binding to the protein β-catenin. In inflammation, it inhibits the activity of the NLRP3 inflammasome by blocking the activation of caspase-1. In neurodegenerative diseases, it protects neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride has been shown to have various biochemical and physiological effects in different disease models. In cancer, it inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor size. In inflammation, it reduces the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and reduces the infiltration of immune cells into inflamed tissues. In neurodegenerative diseases, it protects neurons from oxidative stress and reduces neuroinflammation, which are the major causes of neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride in lab experiments include its high potency, selectivity, and specificity for its target molecules. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, the limitations of using 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride include its low solubility in water, which can affect its bioavailability and toxicity. It also has limited stability in some solvents, which can affect its reproducibility and consistency in experiments.
Orientations Futures
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride has shown promising results in various disease models, and there are many future directions for its development and application. One direction is to optimize its chemical structure to improve its solubility and stability, which can enhance its bioavailability and efficacy in vivo. Another direction is to explore its potential in combination therapy with other drugs, which can enhance its therapeutic effects and reduce its toxicity. Finally, further research is needed to elucidate its mechanism of action and identify new targets for its development in various diseases.
Méthodes De Synthèse
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride was synthesized by a team of researchers at the University of North Carolina at Chapel Hill. The synthesis method involved the use of a series of chemical reactions, including the coupling of 2-chlorobenzylamine with 2,6-dimethoxyphenol, followed by the addition of an acetic acid derivative. The final product was obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In inflammation research, it has been shown to reduce inflammation by inhibiting the activity of the NLRP3 inflammasome. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-[2-[[(2-chlorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3.ClH/c1-22-15-8-4-6-13(17(15)23-11-16(19)21)10-20-9-12-5-2-3-7-14(12)18;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFIHGONVDRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)

![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)




![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)